2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrrolidinone Ring Formation: The pyrrolidinone ring can be formed via the cyclization of γ-aminobutyric acid derivatives.
Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction involving a suitable pyridine derivative.
Final Coupling Reaction: The final step involves coupling the indole, pyrrolidinone, and pyridine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the pyrrolidinone ring.
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)phenyl)methyl)acetamide: Contains a phenyl ring instead of a pyridine ring.
Uniqueness
2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of both the pyrrolidinone and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)24-9-3-6-20(24)26/h1-2,4-5,7-8,10,13,22H,3,6,9,11-12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWYNVRQDDJFNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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